molecular formula C17H15NO B13034086 4-(Benzyloxy)naphthalen-2-amine

4-(Benzyloxy)naphthalen-2-amine

Cat. No.: B13034086
M. Wt: 249.31 g/mol
InChI Key: KKHIJXXDIUGLMH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)naphthalen-2-amine is an organic compound with the molecular formula C17H15NO It is a derivative of naphthalene, where a benzyloxy group is attached to the fourth position and an amine group is attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)naphthalen-2-amine typically involves the nucleophilic substitution of a naphthalene derivative. One common method is the reaction of 4-benzyloxy-2-naphthol with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, and the temperature and solvent used can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory synthesis. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Scientific Research Applications

4-(Benzyloxy)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)naphthalen-2-amine is unique due to the specific positioning of the benzyloxy and amine groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-phenylmethoxynaphthalen-2-amine

InChI

InChI=1S/C17H15NO/c18-15-10-14-8-4-5-9-16(14)17(11-15)19-12-13-6-2-1-3-7-13/h1-11H,12,18H2

InChI Key

KKHIJXXDIUGLMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)N

Origin of Product

United States

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